molecular formula C14H23N5O4 B12343400 9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

Cat. No.: B12343400
M. Wt: 325.36 g/mol
InChI Key: FOLBKJOWLJRXPD-BFHBGLAWSA-N
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Description

The compound 9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Its structure consists of a purine base attached to a butyl chain with diethoxy and hydroxymethyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butyl Chain: The butyl chain with diethoxy and hydroxymethyl groups can be synthesized through a series of reactions, including alkylation and reduction.

    Attachment to Purine Base: The synthesized butyl chain is then attached to the purine base through nucleophilic substitution reactions, often using strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, amines, and substituted purines, which can have different biological and chemical properties.

Scientific Research Applications

9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.

    Biochemistry: The compound is used in research to understand the mechanisms of enzyme inhibition and nucleic acid interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. Additionally, it can form hydrogen bonds with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one: can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other purine derivatives .

Properties

Molecular Formula

C14H23N5O4

Molecular Weight

325.36 g/mol

IUPAC Name

9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-11,20H,3-7H2,1-2H3,(H2,15,18,21)/t9-,11?/m1/s1

InChI Key

FOLBKJOWLJRXPD-BFHBGLAWSA-N

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2C1=NC(=N)NC2=O)CO)OCC

Canonical SMILES

CCOC(CC(CN1C=NC2C1=NC(=N)NC2=O)CO)OCC

Origin of Product

United States

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